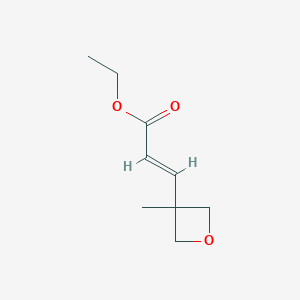

(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-(3-methyloxetan-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-12-8(10)4-5-9(2)6-11-7-9/h4-5H,3,6-7H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEHQNNRLPVGTK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1(COC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1(COC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704081 | |

| Record name | Ethyl (2E)-3-(3-methyloxetan-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123787-64-3 | |

| Record name | Ethyl (2E)-3-(3-methyloxetan-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization and Material Science Applications of E Ethyl 3 3 Methyloxetan 3 Yl Acrylate

Polymerization Mechanisms

The dual functionality of the monomer allows for the application of different polymerization strategies, either by targeting the acrylate (B77674) and oxetane (B1205548) groups individually or by combining both methods to create hybrid materials.

The acrylate portion of the molecule can be readily polymerized through free-radical mechanisms, leaving the oxetane ring intact. Studies on the analogous monomer, 3-ethyl-3-methacryloyloxymethyloxetane (EMO), show that it can be easily polymerized using a radical initiator like dimethyl 2,2′-azobisisobutyrate (MAIB). researchgate.net The polymerization of the vinyl group proceeds without affecting the oxetane ring. researchgate.net The initial rate of polymerization (Rp) for EMO at 50°C in benzene (B151609) was found to follow the equation Rp = k[MAIB]⁰.⁵⁵ [EMO]¹.¹². researchgate.net This process yields high molecular weight polymers, with number-average molecular weights (M̄n) reported in the range of 100,000 to 330,000 g/mol . researchgate.net

Detailed kinetic studies using electron spin resonance (ESR) have determined the rate constants for propagation (kp) and termination (kt) for EMO, which are notably lower than those for more common methacrylates like methyl methacrylate (B99206). researchgate.net This suggests a moderating effect of the bulky oxetane side group on the polymerization kinetics.

| Parameter | Value | Unit |

|---|---|---|

| Propagation Rate Constant (kₚ) | 120 | L·mol⁻¹·s⁻¹ |

| Termination Rate Constant (kₜ) | 2.41 x 10⁵ | L·mol⁻¹·s⁻¹ |

| Overall Activation Energy | 87 | kJ·mol⁻¹ |

The strained four-membered oxetane ring is susceptible to cationic ring-opening polymerization (CROP), a process that leaves the acrylate double bond untouched. The basicity of the heterocyclic oxygen in oxetanes is higher than that in epoxides, facilitating this type of polymerization. radtech.org Initiators such as boron trifluoride diethyl etherate (BF₃OEt₂) are effective for this purpose. researchgate.net The polymerization proceeds via the formation of an oxonium ion intermediate. radtech.org For some 3,3-disubstituted oxetanes, the formation of a stable tertiary oxonium ion can be the rate-determining step, sometimes leading to an induction period before rapid polymerization occurs. radtech.org

Unlike the high molecular weights achieved through radical polymerization, the cationic polymerization of EMO yields polymers with a much lower number-average molecular weight, in the range of 650 to 3,100 g/mol . researchgate.net This method results in a polyether backbone with pendant acrylate groups.

The presence of two distinct and orthogonally polymerizable groups enables the creation of hybrid or crosslinked polymer networks. This can be achieved through either sequential or simultaneous polymerization strategies.

A sequential approach involves first polymerizing one functional group, followed by the polymerization of the remaining group. For instance, a linear polymer can be formed via free-radical polymerization of the acrylate moieties, resulting in a thermoplastic material with pendant oxetane rings. This polymer can then be treated with a cationic initiator to induce the ring-opening polymerization of the oxetane groups, creating crosslinks between the polymer chains and forming a thermoset material. researchgate.net The resulting crosslinked polymer exhibits thermal behaviors that are distinctly different from the homopolymers formed by either radical or cationic methods alone. researchgate.net

Simultaneous hybrid polymerization can also be employed, where both radical and cationic initiators are activated concurrently, often by a single stimulus like UV light. rsc.org This approach, explored in analogous thiol-acrylate/thiol-epoxy systems, can generate complex interpenetrating polymer networks in a single step. rsc.org For oxetane-acrylate systems, this strategy can accelerate polymerization and produce materials with low shrinkage and enhanced mechanical properties. radtech.orgrsc.org

Synthesis of Homo- and Co-polymers

The monomer serves as a versatile building block for a variety of polymer structures, acting as both a primary monomer for homopolymers and a functional comonomer for introducing specific properties into copolymers.

(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate and its analogues are valuable as functional monomers because the oxetane ring can be carried through a radical polymerization and remain available for subsequent chemical modification or crosslinking. researchgate.netchemicalbook.com For example, using atom transfer radical polymerization (ATRP), the methacrylate analogue EMO has been polymerized from the surface of silica (B1680970) particles. researchgate.net This process creates well-defined polymer brushes (poly(EMO)) grafted onto the particles, where the oxetane group provides a reactive handle for further functionalization. researchgate.net These grafted polymer chains can then act as macroinitiators for the polymerization of a second monomer, such as methyl methacrylate (MMA), to form well-defined block copolymers on the surface. researchgate.net

| Polymerization Method | Resulting Polymer Structure | M̄n Range (g/mol) |

|---|---|---|

| Free Radical Polymerization | Polyacrylate with pendant oxetane rings | 100,000 - 330,000 |

| Cationic Ring-Opening Polymerization | Polyether with pendant methacrylate groups | 650 - 3,100 |

The acrylate functionality allows the monomer to be readily copolymerized with a wide range of other vinyl and acrylic monomers, such as styrene (B11656), methyl methacrylate, and butyl acrylate, using standard free-radical techniques. researchgate.netnih.gov This integration allows for the precise tuning of polymer properties by incorporating the oxetane functionality into various polymer backbones.

The radical copolymerization of EMO (M1) with styrene (M2) has been studied in detail. researchgate.net The resulting monomer reactivity ratios indicate how the two monomers add to the growing polymer chain. The Alfrey-Price parameters (Q-e values) were also determined, which characterize the general reactivity and polarity of the EMO monomer's double bond. researchgate.net The positive 'e' value for EMO suggests that its double bond is somewhat electron-deficient. researchgate.net

| Parameter | Description | Value |

|---|---|---|

| r₁ | Reactivity ratio of EMO | 0.53 |

| r₂ | Reactivity ratio of Styrene | 0.43 |

| Q₁ | Alfrey-Price Q-value for EMO | 0.87 |

| e₁ | Alfrey-Price e-value for EMO | +0.42 |

Tailoring Polymer Properties Through Incorporation of the Compound

The incorporation of this compound into polymer chains provides a versatile method for modifying and enhancing material properties. The presence of the oxetane ring on a flexible acrylate backbone allows for precise control over the final polymer's architecture, thermal stability, mechanical strength, and optical characteristics.

Influence on Polymer Architecture and Network Formation

The unique bifunctional nature of monomers containing both an acrylate group and an oxetane ring allows for the creation of sophisticated polymer architectures. The acrylate group can be polymerized through free-radical mechanisms, while the oxetane ring can undergo cationic ring-opening polymerization. This dual-curing capability is instrumental in forming crosslinked networks. For instance, a polymer can first be formed through the radical polymerization of the acrylate groups, leaving the oxetane rings intact as pendant groups. Subsequent cationic polymerization of these oxetane rings can create a crosslinked polymer network. researchgate.net This process results in materials with significantly different thermal and mechanical behaviors compared to their linear counterparts. researchgate.net

Furthermore, the oxetane moiety is crucial for developing hyperbranched polymers. The cationic ring-opening polymerization of oxetane-containing monomers, such as 3-ethyl-3-(hydroxymethyl)oxetane, can lead to the formation of hyperbranched polyethers. nih.govmdpi.com The degree of branching in these structures can be controlled by reaction conditions like temperature. nih.gov This ability to form controlled, highly branched structures is a key feature that this compound would impart to a polymer system. The resulting network materials, composed of poly(alkyl acrylate)s, are widely used due to their facile synthesis and potential for high toughness and elasticity. semanticscholar.org The combination of radical polymerization of the acrylate function with cationic polymerization of the oxetane ring allows for the synthesis of graft copolymers and other complex structures. researchgate.net

Modulating Thermal and Mechanical Properties of Polymeric Materials

The incorporation of this compound into a polymer matrix significantly influences its thermal and mechanical properties. The formation of crosslinked networks through the cationic polymerization of the oxetane rings enhances the material's integrity. researchgate.net Acrylic resins synthesized with oxetane pendant groups can be photopolymerized to generate films with good mechanical and thermal properties. researchgate.net

Optical Modifiers in Photopolymerizable Compositions

Monomers containing oxetane groups, such as (3-Ethyloxetan-3-yl)methyl methacrylate, are utilized as optical modifiers in photopolymerizable compositions. chemicalbook.com This is attributed to their ability to impart a high refractive index and low absorption coefficient to the resulting polymer. chemicalbook.com These properties are highly desirable in the formulation of optical materials.

The dual-curing capability of monomers like this compound is particularly advantageous in photoresists. Acrylic resins containing oxetane pendant groups have been developed for dual-curing photoresists that operate via both free-radical and cationic mechanisms. researchgate.net This approach helps to overcome common issues in traditional photoresists, such as significant volume shrinkage and poor adhesion, leading to higher precision and resolution in photolithography. researchgate.net

Advanced Material Applications (Excluding Clinical)

The versatile properties of polymers derived from this compound make them suitable for a variety of advanced, non-clinical material applications.

Adhesives and Coatings

Polymers based on acrylic and methacrylic esters are extensively used in the formulation of adhesives, coatings, and varnishes. mdpi.com Ethyl acrylate, a fundamental component, is used to manufacture architectural, automotive, and industrial coatings, where it improves adhesion, durability, and resistance. riverlandtrading.com The incorporation of the oxetane functionality from this compound can further enhance these properties. The crosslinking afforded by the oxetane ring improves the strength and reliability of adhesives and sealants across a range of materials. riverlandtrading.com

Additionally, hyperbranched polyoxetanes, which can be formed from monomers with oxetane groups, show promise as hot-melt adhesives. nih.govmdpi.com Studies on poly-(3-ethyl-3-hydroxymethyl)oxetanes have demonstrated good adhesion to polar substrates, indicating their potential in adhesive applications. mdpi.com

Resins and Plastics

Acrylic resins are foundational materials in the plastics industry, often composed of a mix of polymers, oligomers, and monomers. mdpi.com The inclusion of this compound in these formulations allows for the production of specialized resins with enhanced properties. For example, acrylic resins featuring oxetane pendant groups are key components in dual-curing dry film photoresists used for photolithography. researchgate.net These functional resins can be synthesized through the free-radical copolymerization of monomers like methyl methacrylate, methacrylic acid, and an oxetane-containing methacrylate. researchgate.net The resulting resins can then be cured via cationic photopolymerization to create materials with superior mechanical and thermal characteristics suitable for high-precision applications. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-butanediol diacrylate |

| 3-ethyl-3-(hydroxymethyl)oxetane (EHO) |

| 3-ethyl-3-(methacryloyloxy)methyloxetane (EMO) |

| Benzoyl peroxyde (BPO) |

| Butyl acrylate (BA) |

| Ethyl acrylate (EA) |

| Ethyl methacrylate (EMA) |

| Methacrylic acid |

| Methyl acrylate (MA) |

| Methyl methacrylate (MMA) |

| N,N-dimethyl-p-toluidine (DMT) |

| Poly(ethyl methacrylate) (PEMA) |

| Poly(methyl methacrylate) (PMMA) |

| Triethylene glycol dimethacrylate (TEGDMA) |

Photonic Films and Patternable Materials

The dual reactivity of this compound is particularly advantageous in the fabrication of photonic films and patternable materials. The acrylate group can undergo rapid free-radical polymerization, often initiated by UV light, while the oxetane ring can be polymerized through cationic ring-opening polymerization. This orthogonal polymerization capability allows for the creation of highly structured and functional materials.

Research on similar oxetane-containing (meth)acrylates has demonstrated their utility in creating materials with excellent pattern transfer ability. For instance, acrylic resins containing pendant oxetane groups have been used to develop dual-curing dry film photoresists. researchgate.net These systems can be initially patterned using the fast photopolymerization of the acrylate groups and subsequently cross-linked through the cationic polymerization of the oxetane rings, leading to materials with high resolution and good mechanical and thermal properties.

The incorporation of oxetane moieties, such as those in this compound, offers several benefits over traditional acrylate-based systems for patternable materials:

Reduced Oxygen Inhibition: Cationic polymerization of the oxetane ring is not inhibited by oxygen, which can be a significant issue in the free-radical polymerization of acrylates, especially in thin films.

Lower Volume Shrinkage: Ring-opening polymerization of cyclic monomers like oxetanes generally results in lower volume shrinkage compared to the polymerization of vinyl monomers like acrylates. This is critical for maintaining the fidelity of fine patterns in photolithography and for reducing internal stress in films.

Formation of Interpenetrating Polymer Networks (IPNs): The ability to trigger the two polymerization mechanisms independently or sequentially allows for the formation of IPNs. This can be exploited to control the phase separation and create well-defined micro- or nanostructures within the material, which is a key principle in the fabrication of some photonic crystals.

The properties of polymers derived from oxetane-functionalized acrylates make them suitable for applications in advanced optical materials. While specific data for the homopolymer of this compound is not widely available, studies on related compounds like (3-Ethyloxetan-3-yl)methyl methacrylate suggest that such polymers can serve as excellent optical modifiers in photopolymerizable compositions due to their potential for a high refractive index and low absorption coefficient. chemicalbook.com

| Feature | Consequence for Photonic & Patternable Materials |

| Dual-Curing Capability | Enables the formation of cross-linked networks and interpenetrating polymer networks (IPNs) with enhanced thermal and mechanical stability. |

| Orthogonal Polymerization | Allows for precise spatial and temporal control over the curing process, which is essential for high-resolution patterning. |

| Low Polymerization Shrinkage | Improves the dimensional stability and fidelity of patterned structures, reducing defects and internal stress. |

| Reduced Oxygen Inhibition | Facilitates curing in ambient conditions, simplifying the manufacturing process for thin films. |

Specialty Monomers for Functional Polymers

This compound serves as a valuable specialty monomer for the synthesis of functional polymers. Its primary role is to introduce the reactive oxetane ring as a pendant group along a polymer backbone. This allows for the initial formation of a linear or branched polymer via the polymerization of the acrylate group, which can then be further modified or cross-linked in a subsequent step through the ring-opening of the oxetane moiety.

The polymerization of the acrylate group can be achieved through various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). For instance, a closely related monomer, Ethyl-3-(acryloyloxy)methyloxetane (EAO), has been successfully polymerized via ATRP, yielding well-defined polymers with the oxetane group remaining intact for further reactions. researchgate.net This approach allows for the synthesis of block copolymers where one block contains the reactive oxetane groups, leading to self-assembling materials with functional domains.

The presence of the oxetane ring imparts specific functionalities to the resulting polymers:

Post-Polymerization Cross-linking: The oxetane groups can be cationically polymerized to form a cross-linked network, transforming a thermoplastic material into a thermoset. This significantly enhances the thermal stability, chemical resistance, and mechanical properties of the final material.

Grafting and Modification: The oxetane ring can be opened by various nucleophiles, providing a convenient route for grafting other polymer chains or introducing specific functional molecules onto the polymer backbone. This allows for the tailoring of surface properties, such as hydrophilicity or biocompatibility.

Tuning of Thermal Properties: The ability to control the degree of cross-linking through the oxetane groups allows for the precise tuning of the glass transition temperature (Tg) and other thermal properties of the polymer. researchgate.net

The copolymerization of this compound with other standard acrylic or vinyl monomers is a straightforward strategy to create functional polymers with a wide range of properties. The final characteristics of the copolymer are determined by the choice of co-monomers and the concentration of the oxetane-functional monomer.

| Polymerization Method | Resulting Polymer Architecture | Imparted Functionality |

| Free-Radical Copolymerization | Random copolymer with pendant oxetane groups. | Introduction of reactive sites for subsequent cross-linking or modification. |

| Controlled Radical Polymerization (e.g., ATRP) | Well-defined homopolymers or block copolymers with controlled molecular weight and pendant oxetane groups. | Enables the creation of self-assembling materials and advanced architectures like core-shell particles. |

| Dual-Curing (Radical and Cationic) | Cross-linked or interpenetrating polymer networks. | Enhanced thermomechanical properties, chemical resistance, and dimensional stability. |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of (E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The ethyl ester group would present as a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-CH₃) adjacent to the oxygen atom are expected to appear as a quartet, likely in the range of δ 4.1-4.3 ppm, due to coupling with the neighboring methyl protons. These terminal methyl protons (-O-CH₂-CH₃) would, in turn, appear as a triplet around δ 1.2-1.4 ppm. This characteristic pattern is consistently observed in various ethyl acrylate (B77674) compounds. sigmaaldrich.comrsc.orgresearchgate.net

The vinylic protons of the acrylate group are crucial for confirming the (E)-stereochemistry. The proton on the α-carbon (C2) is expected to resonate as a doublet, while the proton on the β-carbon (C3) will also be a doublet. A large coupling constant (J value), typically in the range of 15-18 Hz, between these two protons would confirm their trans orientation. wikipedia.org

The protons of the 3-methyloxetane (B1582186) ring will have characteristic chemical shifts. The methylene protons of the oxetane (B1205548) ring are diastereotopic and are expected to appear as distinct signals, likely as doublets or multiplets, in the region of δ 4.0-5.0 ppm. The methyl group attached to the quaternary carbon of the oxetane ring would appear as a singlet in the upfield region of the spectrum.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (-O-CH₂-CH₃) | ~ 4.2 | Quartet | ~ 7.1 |

| Ethyl (-O-CH₂-CH₃) | ~ 1.3 | Triplet | ~ 7.1 |

| Vinylic (α-H) | ~ 5.8 - 6.0 | Doublet | ~ 16 |

| Vinylic (β-H) | ~ 6.8 - 7.0 | Doublet | ~ 16 |

| Oxetane (-CH₂-) | ~ 4.3 - 4.6 | Multiplet | - |

| Oxetane (-CH₃) | ~ 1.4 | Singlet | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm. The vinylic carbons of the acrylate moiety would appear in the olefinic region, generally between δ 120-150 ppm. The carbon of the ethyl ester group attached to the oxygen will be found around δ 60 ppm, while the terminal methyl carbon will be in the upfield region, around δ 14 ppm. sigmaaldrich.comrsc.org

The carbons of the 3-methyloxetane ring will also have distinct signals. The quaternary carbon bonded to the methyl group and the acrylate moiety will have a specific shift, and the methylene carbons of the oxetane ring will appear in the region characteristic for ethers.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 166 |

| Vinylic (α-C) | ~ 128 |

| Vinylic (β-C) | ~ 145 |

| Ethyl (-O-CH₂-) | ~ 61 |

| Ethyl (-CH₃) | ~ 14 |

| Oxetane (quaternary C) | ~ 40 |

| Oxetane (-CH₂-) | ~ 78 |

| Oxetane (-CH₃) | ~ 22 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the ethyl methylene and methyl protons, as well as the coupling between the α- and β-vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the known assignments of the attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity around quaternary carbons. For example, correlations would be expected between the oxetane methyl protons and the quaternary carbon, as well as the vinylic carbons. wpmucdn.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and molecular formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and thus the molecular formula of this compound with high confidence. The expected molecular formula is C₉H₁₄O₃, and HRMS would be able to confirm this by providing a measured mass that is very close to the calculated exact mass.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Analysis

While MALDI-TOF MS is not typically the primary method for the analysis of small molecules, it is an invaluable tool for the characterization of polymers. sigmaaldrich.com Should this compound be used as a monomer for polymerization, MALDI-TOF MS would be instrumental in analyzing the resulting polymer.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) spectroscopy identifies the key functional groups in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its bonds. The FTIR spectrum provides clear evidence for the presence of the acrylate and oxetane moieties.

The α,β-unsaturated ester group is identified by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed around 1710-1730 cm⁻¹. yildiz.edu.trmdpi.com The carbon-carbon double bond (C=C) of the acrylate group shows a characteristic stretching vibration in the 1625-1640 cm⁻¹ region. yildiz.edu.tr The ether linkage (C-O-C) within the strained four-membered oxetane ring is expected to produce a distinct stretching band around 950-1000 cm⁻¹. The presence of the ethyl ester and methyl groups is confirmed by various C-H stretching and bending vibrations.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Ester) | Stretch | 1710 - 1730 | yildiz.edu.trmdpi.com |

| C=C (Alkene) | Stretch | 1625 - 1640 | yildiz.edu.tr |

| C-O-C (Oxetane Ring) | Stretch | 950 - 1000 | researchgate.net |

| C-H (sp² on C=C) | Stretch | 3010 - 3095 | |

| C-H (sp³) | Stretch | 2850 - 3000 | yildiz.edu.tr |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.

A successful crystallographic analysis would yield the crystal system, space group, and unit cell dimensions of the compound. researchgate.net Crucially, it would confirm the (E)-configuration of the double bond by showing the relative orientation of the substituents. The analysis would also detail the conformation of the oxetane ring and the ethyl acrylate chain, providing insight into the molecule's packing in the crystal lattice, which is often stabilized by weak intermolecular interactions. researchgate.net As of now, specific public domain crystallographic data for this compound is not available.

Thermal Analysis Techniques for Material Properties

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For a polymerizable monomer like this compound, these methods are vital for understanding its stability, polymerization behavior, and the properties of the resulting polymer.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For the monomer, DSC can determine key thermal transitions such as the melting point (Tₘ) and the glass transition temperature (T₉). researchgate.net

Furthermore, DSC is instrumental in studying the polymerization kinetics. radtech.org When heated in the presence of an initiator, the polymerization of the acrylate or oxetane groups will register as a significant exothermic event on the DSC thermogram. The heat released during this exotherm is the heat of polymerization, which can be used to study the reaction's kinetics and extent of conversion. researchgate.net For polymers derived from this monomer, DSC is used to determine their glass transition temperature, a critical parameter that defines their service temperature range. researchgate.net

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique used to characterize the viscoelastic properties of the polymer derived from this compound, not the monomer itself. pbipolymer.com In a DMTA experiment, a small oscillatory force is applied to a polymer sample, and its deformation is measured over a range of temperatures. diva-portal.org

This analysis yields several important parameters:

Storage Modulus (E'): Represents the elastic response of the material and its ability to store energy. A sharp drop in E' signifies the transition from a rigid, glassy state to a softer, rubbery state. pbipolymer.com

Loss Modulus (E''): Represents the viscous response of the material and its ability to dissipate energy as heat. pbipolymer.com

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used to identify the glass transition temperature (T₉) of the polymer, where the material exhibits maximum damping characteristics. researchgate.net

DMTA provides crucial information on how the polymer's mechanical performance, such as stiffness and energy dissipation, changes with temperature. nih.gov

Table 2: Properties Measured by Thermal Analysis Techniques

| Technique | Measured Property | Significance | Reference |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | Characterizes purity and solid-liquid transition of the monomer. | researchgate.net |

| Glass Transition (T₉) | Defines the transition from a glassy to a rubbery state in the polymer. | researchgate.net | |

| Polymerization Exotherm | Measures heat released during polymerization, used for kinetic studies. | radtech.orgresearchgate.net | |

| DMTA | Storage Modulus (E') | Indicates the stiffness and load-bearing capability of the polymer. | pbipolymer.com |

| Loss Modulus (E'') | Measures the energy dissipated by the polymer. | pbipolymer.com |

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the α,β-unsaturated ester system.

This conjugated system allows for a low-energy π → π* electronic transition. As a result, the compound is expected to exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum. The wavelength of maximum absorbance (λₘₐₓ) for similar acrylate esters typically falls in the range of 200-230 nm. The exact position and intensity (molar absorptivity) of the absorption band are sensitive to the solvent and the specific molecular structure. This technique is also fundamental in monitoring the kinetics of photopolymerization, as the disappearance of the C=C double bond leads to a decrease in absorbance at the characteristic λₘₐₓ.

Computational and Theoretical Investigations of E Ethyl 3 3 Methyloxetan 3 Yl Acrylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate, these calculations would provide deep insights into its stability, reactivity, and spectroscopic characteristics. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost. researchgate.netscirp.orgtue.nl

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of this compound would involve mapping the electron density distribution to understand the nature of its chemical bonds and reactive sites. Key aspects to be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is expected to be localized on the electron-rich acrylate (B77674) moiety, specifically the C=C double bond, while the LUMO would also likely be centered on the acrylate group, making it susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including the hybridization of atomic orbitals and the nature of the covalent bonds. This would be particularly insightful for understanding the electronic interactions between the oxetane (B1205548) ring and the acrylate functionality.

Electrostatic Potential (ESP) Mapping: An ESP map would visually represent the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the carbonyl and oxetane ether groups are expected to be regions of negative potential, indicating their Lewis basicity, while the protons on the ethyl group and the carbon atoms of the acrylate double bond would exhibit positive potential.

Conformational Analysis and Stability

The presence of rotatable bonds in this compound suggests the existence of multiple conformers. A comprehensive conformational analysis would be essential to identify the most stable geometries and understand the molecule's flexibility.

Table 1: Predicted Stable Conformers and Relative Energies This table is a hypothetical representation of expected results from a conformational analysis.

| Conformer | Dihedral Angle (C=C-C-O) | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | ~180° (trans) | ~180° (anti) | 0.00 |

| B | ~0° (cis) | ~180° (anti) | 1.5 - 2.5 |

| C | ~180° (trans) | ~60° (gauche) | 0.8 - 1.5 |

| D | ~0° (cis) | ~60° (gauche) | 2.0 - 3.5 |

Note: The actual values would need to be determined through rigorous computational analysis.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the experimental characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations. nih.govgithub.iofrontiersin.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometries of the stable conformers and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. uncw.edu For this compound, the chemical shifts of the protons and carbons in the vicinity of the electron-withdrawing acrylate group and the strained oxetane ring would be of particular interest.

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. banglajol.infonumberanalytics.com These calculations help in the assignment of experimental spectral bands to specific vibrational modes of the molecule. researchgate.netresearchgate.netdoi.org For the title compound, characteristic vibrational modes would include the C=O and C=C stretching frequencies of the acrylate group, and the ring breathing and C-O-C stretching modes of the oxetane ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table is a hypothetical representation of expected results from a vibrational frequency calculation.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Acrylate | 1720 - 1740 |

| C=C Stretch | Acrylate | 1630 - 1650 |

| C-O-C Stretch (ether) | Oxetane | 950 - 1050 |

| Ring Breathing | Oxetane | 800 - 900 |

Note: These are approximate ranges and would be refined by specific calculations.

Reaction Mechanism Studies

Theoretical studies can elucidate the mechanisms of chemical reactions, providing insights into the reactivity and selectivity of a molecule.

Transition State Analysis for Key Transformations

For this compound, several reactions are of interest, including polymerization and ring-opening reactions of the oxetane moiety.

Polymerization: Acrylates are well-known to undergo radical polymerization. rsc.org Computational studies would involve locating the transition state for the addition of a radical initiator to the acrylate double bond and the subsequent propagation steps. The activation barriers for these steps would provide information about the polymerization kinetics. mdpi.com

Oxetane Ring-Opening: The strained oxetane ring can be opened under acidic or nucleophilic conditions. acs.orgacs.orgresearchgate.net Transition state analysis of these ring-opening reactions would reveal the preferred site of attack (at the carbon atoms adjacent to the ether oxygen) and the stereochemical outcome of the reaction. researchgate.net

Prediction of Chemo-, Regio-, and Stereoselectivity

In reactions with multiple possible outcomes, computational chemistry can predict the most likely product.

Chemo-, Regio-, and Stereoselectivity: For reactions involving both the acrylate and oxetane functionalities, computational models can predict which group will react preferentially (chemoselectivity). For addition reactions to the acrylate double bond, the regioselectivity (e.g., Michael addition) can be predicted by analyzing the charges and frontier molecular orbitals of the reacting atoms. acs.org The stereoselectivity of reactions can be predicted by comparing the energies of the transition states leading to different stereoisomeric products.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics, intermolecular forces, and collective behavior of molecules. For this compound, MD simulations can elucidate its behavior in both monomeric and polymeric states.

In the liquid state or in solution, molecules of this compound are governed by a variety of non-covalent intermolecular forces. MD simulations can quantify these interactions, which include:

Van der Waals Forces: Arising from transient fluctuations in electron density, these are the primary forces of attraction between the non-polar parts of the molecules, such as the ethyl and methyl groups.

Dipole-Dipole Interactions: The ester group (C=O) and the ether linkage in the oxetane ring introduce significant polarity. atamanchemicals.com The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pairs, making it an effective hydrogen-bond acceptor and a Lewis base. nih.gov These permanent dipoles lead to electrostatic attractions that influence the orientation and spacing of the molecules.

Hydrogen Bonding: The oxygen atoms in both the acrylate's ester group and the oxetane ring can act as hydrogen bond acceptors. acs.org This is particularly relevant in the presence of protic solvents or other functional groups.

The interplay of these forces dictates the self-assembly behavior of the molecule. Research on other oxetane-functionalized polymers has shown that the rigid, polar oxetane moiety can be decisive in driving the formation of complex nanostructures. researchgate.net For this compound, simulations could predict the formation of transient clusters or aggregates in solution. The oxetane group, acting as a polar, rigid element, combined with the flexible acrylate tail, could lead to unique packing arrangements that precede polymerization. acs.org

Table 1: Hypothetical Intermolecular Interaction Energies for this compound Dimers from MD Simulations

| Interaction Type | Simulated Energy Range (kJ/mol) | Contributing Molecular Moieties |

| Van der Waals | -5 to -15 | Ethyl group, methyl group, hydrocarbon backbone |

| Dipole-Dipole | -10 to -25 | Ester carbonyl, Oxetane ether oxygen |

| Hydrogen Bonding (with protic solvent) | -15 to -30 | Carbonyl oxygen, Oxetane oxygen |

Note: This table is illustrative and presents hypothetical data based on typical interaction energies for the specified functional groups.

The polymerization of acrylate monomers is a complex process involving initiation, propagation, chain transfer, and termination steps. mdpi.com Computational models, particularly those combining quantum mechanics with statistical methods like Monte Carlo simulations, are essential for predicting the kinetics of these reactions, which can be difficult to access experimentally. ntnu.noacs.org

For this compound, kinetic modeling would focus on several key areas:

Propagation Rate Coefficient (k_p): Quantum mechanical calculations can determine the activation energy for the addition of a monomer to a growing polymer chain radical. researchgate.net The sterically demanding 3-methyl-3-oxetanyl group would likely influence this rate compared to simpler acrylates like ethyl acrylate.

Chain Transfer Reactions: Intramolecular and intermolecular hydrogen transfer reactions can lead to branching. acs.org The presence of the oxetane ring introduces different types of C-H bonds whose susceptibility to abstraction can be modeled.

Side Reactions: At the elevated temperatures often used in acrylic resin production, side reactions such as backbiting (where a radical chain end curls back and abstracts a hydrogen from its own backbone) and β-scission (fragmentation of the polymer chain) become significant. ntnu.noacs.org Reactive force fields like ReaxFF can be developed to simulate these bond-breaking and bond-forming events within a large-scale MD simulation, providing a dynamic picture of polymer network formation. escholarship.org

Modeling can predict how reaction conditions (temperature, monomer concentration) affect the final polymer's microstructure, including molecular weight distribution, degree of branching, and the content of unreacted monomer. acs.org

Molecular Docking and Interaction Studies (Focus on chemical binding principles, not biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While widely used in drug discovery, its principles are fundamentally about chemical recognition and can be applied to understand how a molecule like this compound might interact with chemical receptors or surfaces, such as catalysts, nanoparticles, or functionalized substrates.

The binding affinity, often expressed as a binding energy, quantifies the strength of the interaction between the molecule (ligand) and a surface or receptor. For this compound, docking studies could be used to predict its interaction with various material surfaces.

Polar Surfaces (e.g., metal oxides, silica): The polar oxetane and ester groups would be expected to dominate the interaction. The oxygen lone pairs can act as Lewis bases, forming strong coordinative bonds or hydrogen bonds with surface hydroxyl groups. nih.gov Docking could reveal the preferred binding pose, showing whether the molecule lies flat or anchors via a specific functional group.

Non-Polar Surfaces (e.g., graphene, graphite): Interactions would be primarily driven by weaker van der Waals forces. The molecule might adsorb in an orientation that maximizes surface contact along its hydrocarbon backbone and ethyl group.

Catalytic Sites: In catalysis, docking can help understand how a monomer approaches and orients within the active site of a catalyst, for instance, in a controlled polymerization reaction.

The calculated binding energy helps rank the stability of these interactions, predicting which surfaces the monomer is most likely to adsorb to and in what configuration.

Table 2: Hypothetical Binding Affinities of this compound on Different Chemical Surfaces

| Surface Type | Primary Interacting Moiety | Predicted Binding Energy (kcal/mol) |

| Hydroxylated Silica (B1680970) (Polar) | Oxetane Oxygen, Carbonyl Oxygen | -9.5 |

| Gold (Au(111)) (Metallic) | Ester Group, π-system | -7.2 |

| Graphite (Non-Polar) | Full Molecule (van der Waals) | -4.8 |

Note: This table is for illustrative purposes. Binding energies are hypothetical and intended to show relative affinities based on chemical principles.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. Docking studies elucidate the principles of this recognition by identifying the key "pharmacophore" or, in a chemical context, "chemophore" features responsible for binding.

For this compound, these features are:

Hydrogen Bond Acceptors: The two oxygen atoms of the ester group and the ether oxygen of the oxetane ring. acs.org

Hydrophobic/Apolar Regions: The ethyl group and the methyl group on the oxetane ring.

Conformational Rigidity/Flexibility: The oxetane ring acts as a rigid, space-filling scaffold, often described as a "conformational lock". acs.orgnih.gov In contrast, the acrylate ester portion of the molecule has significant rotational freedom.

Docking simulations would reveal how the interplay between the rigid, polar oxetane head and the flexible acrylate tail governs molecular recognition. For example, the oxetane ring's rigidity can restrict the available conformations of the molecule upon binding, reducing the entropic penalty of complex formation and potentially leading to higher specificity. nih.gov This conformational restriction is a key principle in how oxetanes are used to improve the properties of functional molecules. acs.orgnih.gov By analyzing the geometry of the docked poses, one can understand how the molecule can be chemically "tuned" to enhance its affinity for a specific surface.

Future Research Directions and Synthetic Prospects

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for producing (E)-ethyl 3-(3-methyloxetan-3-yl)acrylate and its derivatives is crucial for unlocking their full potential. A primary focus lies in enhancing efficiency, reducing environmental impact, and improving selectivity.

Future synthetic strategies will increasingly incorporate the principles of green chemistry to ensure sustainability. researchgate.net Research in this area could focus on several key aspects:

Bio-based Feedstocks: Investigating the use of renewable resources for the synthesis of both the oxetane (B1205548) and acrylate (B77674) precursors is a promising avenue. researchgate.netrsc.org For instance, acrylic acid can be derived from the fermentation of corn glucose, and bio-based alcohols can be used for the esterification step. researchgate.net

Greener Solvents and Reagents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, is a critical goal. semanticscholar.org Similarly, employing less toxic and more sustainable reagents, like using Oxone as an oxidizing agent in certain steps, can significantly improve the environmental profile of the synthesis. researchgate.net

Continuous Flow Synthesis: The development of continuous flow processes offers advantages in scalability, safety, and process control. researchgate.net A mini-flow reactor, potentially assisted by ultrasound, could enable the efficient and continuous production of key intermediates or the final acrylate product. researchgate.net

Advances in catalysis are essential for developing more efficient and selective synthetic routes. Future research could explore:

Lewis Acid Catalysis: The use of cooperative catalysts, such as those combining borane (B79455) Lewis acids with potassium acetate (B1210297) complexes, could enable selective ring-opening reactions, which are fundamental to building the oxetane core. rsc.org

Enzymatic Catalysis: Biocatalysis offers high selectivity under mild conditions. Enzymes could potentially be used for the esterification step to form the ethyl acrylate moiety, reducing the need for harsh acid catalysts and high temperatures.

Onium Salt Catalysts: Quaternary onium salts have proven effective in catalyzing the addition reactions of oxetanes with carboxylic acids, a potential route for linking the two core fragments of the target molecule. radtech.org Further development of these catalysts could lead to milder reaction conditions and higher yields. radtech.org

Diversification of Oxetane-Acrylate Hybrid Structures

The core structure of this compound serves as a scaffold for creating a diverse library of new chemical entities with tailored properties.

Systematic modification of the parent structure can lead to compounds with a wide range of physicochemical properties. Research efforts will likely focus on:

Oxetane Ring Substitution: The methyl group at the 3-position of the oxetane could be replaced with various other alkyl, aryl, or functional groups. acs.orgrsc.org Introducing different substituents can alter the steric and electronic properties of the oxetane ring, influencing its reactivity and the properties of resulting materials. acs.org

Acrylate Moiety Variation: The ethyl ester of the acrylate can be readily exchanged for other alkyl or functionalized groups through transesterification. acs.org Furthermore, substituents can be introduced at the α- or β-positions of the acrylate double bond to modulate its reactivity in polymerization or cycloaddition reactions. researchgate.net

Table 1: Potential Analogues and Their Synthetic Precursors

| Analogue Name | Oxetane Precursor | Acrylate Precursor | Potential Property Modification |

|---|---|---|---|

| (E)-Benzyl 3-(3-methyloxetan-3-yl)acrylate | 3-Methyl-3-oxetanemethanol | Benzyl acrylate | Enhanced thermal stability |

| (E)-Ethyl 3-(3-ethyloxetan-3-yl)acrylate | 3-Ethyl-3-oxetanemethanol | Ethyl acrylate | Increased lipophilicity |

| (E)-Ethyl 2-cyano-3-(3-methyloxetan-3-yl)acrylate | 3-Methyl-3-oxetanecarbaldehyde | Ethyl cyanoacetate | Altered electronic properties and reactivity |

| (E)-tert-Butyl 3-(3-methyloxetan-3-yl)acrylate | 3-Methyl-3-oxetanemethanol | tert-Butyl acrylate | Introduction of a thermally labile group |

The strained oxetane ring is a valuable component in the construction of more complex molecular architectures, particularly spirocycles, which are of significant interest in medicinal chemistry. researchgate.net

Spiro-annulation: The acrylate moiety can participate in cycloaddition reactions. For example, a DBU-catalyzed spiro-annulation reaction with isatins could potentially yield highly functionalized spiro-oxetane oxindoles. researchgate.net

Paternò–Büchi Reaction: The photochemical [2+2] cycloaddition between a carbonyl compound and the acrylate double bond could be explored to generate new oxetane-containing polycyclic systems. rsc.orgbeilstein-journals.org

Intramolecular Cyclizations: Designing precursors that can undergo intramolecular cyclizations is a powerful strategy. For instance, a Williamson etherification approach, a common method for forming oxetane rings, could be adapted to create spirocyclic structures by using a suitable diol precursor. acs.org The synthesis of spirocyclic oxetanes fused to other heterocyclic systems, such as benzimidazoles, has been demonstrated and could be adapted for acrylate-containing analogues. mdpi.com

Advanced Polymer Design and Engineering

This compound is a bifunctional monomer, possessing both a radically polymerizable acrylate group and a cationically polymerizable oxetane ring. radtech.orgresearchgate.net This dual reactivity opens up extensive opportunities in polymer chemistry.

Dual-Cure Systems: The monomer can be used in dual-cure processes, where the acrylate and oxetane functionalities are polymerized sequentially or simultaneously using different stimuli (e.g., UV and thermal). capes.gov.br This allows for the creation of interpenetrating polymer networks (IPNs) with tunable properties. capes.gov.br

Graft and Block Copolymers: The distinct polymerization mechanisms allow for the synthesis of complex polymer architectures. For example, the acrylate group can be polymerized via free-radical polymerization (e.g., ATRP) to form a backbone, from which the pendant oxetane groups can be subsequently polymerized cationically to form grafts. researchgate.net

High-Performance Materials: Oxetane-containing polymers are known for their specific properties, such as relatively high heat-distortion temperatures and low water absorption. wikipedia.org By incorporating this compound into polymer structures, it is possible to develop new materials for applications such as high-speed UV-curable coatings and advanced adhesives. nih.govgoogle.com The high photopolymerization rates of oxetanes make them particularly suitable for hybrid systems with multifunctional acrylates. google.com

Table 2: Polymerization Methods and Potential Polymer Architectures

| Polymerization Method | Reactive Group | Resulting Polymer Type | Potential Application |

|---|---|---|---|

| Free-Radical Polymerization | Acrylate | Linear Homopolymer (Poly[this compound]) | Functional Coatings |

| Cationic Ring-Opening Polymerization | Oxetane | Polyether with acrylate side chains | Thermosets, Adhesives |

| Sequential Radical and Cationic Polymerization | Acrylate then Oxetane | Graft Copolymer | Compatibilizers, Toughened Materials |

| Simultaneous Dual-Cure (UV/Thermal) | Acrylate and Oxetane | Interpenetrating Polymer Network (IPN) | High-Performance Composites, 3D Printing Resins |

Exploration of New Chemical Reactivity

Beyond polymerization, the distinct reactivity of the acrylate and oxetane moieties offers fertile ground for developing novel synthetic transformations.

The oxetane ring is more than just a polymerizable group; it is a valuable synthetic intermediate due to its propensity to undergo ring-opening reactions. acs.org This reactivity can be harnessed to access highly functionalized acyclic structures that would be difficult to synthesize otherwise. Catalytic asymmetric ring-opening of 3-substituted oxetanes, for example, provides a powerful method for creating chiral building blocks with tertiary or quaternary stereocenters. acs.orgrsc.org Applying such methodologies to this compound could provide rapid access to complex, stereodefined molecules.

The acrylate portion of the molecule can also participate in a wide range of transformations, including Michael additions and cycloaddition reactions. The development of tandem reactions that engage both the acrylate and the oxetane in a single, controlled sequence is a particularly exciting prospect for rapidly building molecular complexity. Extensive studies have begun to map the tolerance of the oxetane core to a wide variety of reaction conditions, including oxidation, reduction, and C-C bond formation, which will be crucial for designing multi-step synthetic routes. chemrxiv.orgrsc.org

The development of new catalytic cycles that selectively activate either the oxetane or the acrylate group is a key area for future research. The oxetane ring can be activated by various catalysts for ring-opening.

Lewis Acid Catalysis: Lewis acids like Indium(III) triflate (In(OTf)₃) have been shown to catalyze the intramolecular ring-opening of 3-amido oxetanes to form oxazolines. nih.govrsc.org A similar strategy could be envisioned for the target compound, where an intramolecular reaction is triggered by a suitable catalyst.

Frustrated Lewis Pair (FLP) Catalysis: FLPs have been used to catalyze the reductive ring-opening of oxetanes. acs.org This system activates the oxetane towards attack by a hydrosilane, and exploring its application could lead to novel reduction or hydrosilylation products. acs.org

Photoredox Catalysis: Visible light photoredox catalysis can generate alkyl radicals from oxetanes for C-C bond formation. researchgate.net A photoredox-catalyzed decarboxylative alkylation has been demonstrated for the reaction of an oxetane carboxylic acid with ethyl acrylate, suggesting that light-driven catalytic cycles involving the this compound system are feasible. researchgate.net

Table 2: Potential Catalytic Systems for Transforming the Oxetane-Acrylate Moiety

| Catalytic System | Transformation | Potential Outcome |

|---|---|---|

| Chiral Brønsted Acids | Asymmetric Ring-Opening | Synthesis of chiral, highly functionalized building blocks. rsc.org |

| Frustrated Lewis Pairs (FLPs) | Reductive Ring-Opening | Selective reduction and functionalization via hydrosilylation. acs.org |

| Photoredox Catalysis | Radical Ring-Opening / C-C Coupling | Formation of new carbon-carbon bonds under mild conditions. researchgate.netchemrxiv.org |

| Indium / Scandium Catalysts | Intramolecular Cyclization | Access to new heterocyclic systems via oxetane ring-opening. nih.gov |

Integration into Emerging Technologies

The unique properties of polymers and materials derived from this compound make them attractive candidates for use in several emerging technologies.

There is considerable potential for the application of oxetane-functionalized materials in organic electronics. acs.org Specifically, oxetane-functionalized conjugated polymers have been investigated for their use in organic (opto)electronic devices. researchgate.net Polymers derived from the title compound could be integrated into such devices in several ways. They could serve as a processable binder matrix that can be cross-linked in situ via the oxetane groups to provide structural stability to the active layers. researchgate.net

In hybrid photopolymerization systems, oxetane/acrylate mixtures are used to create materials for photocurable coatings and even 3D printing. radtech.orgresearchgate.net The ability to form interpenetrating networks with tailored properties is advantageous for fabricating complex microstructures. rsc.org This could be applied to the direct photopatterning of active layers in electroluminescent devices, where the oxetane component provides thermal stability and adhesion while the acrylate component allows for rapid curing. researchgate.net The combination of radical and cationic polymerizable groups in one monomer facilitates the formation of IPNs, which could be beneficial for creating robust films for electronic applications. rsc.orgresearchgate.net

Advanced Composite Materials

The incorporation of this compound into polymer matrices for advanced composite materials presents a compelling avenue for research. The dual reactivity of the monomer offers the potential to form hybrid polymer networks and enhance the interfacial adhesion between the polymer matrix and reinforcing fillers.

The acrylate functionality allows for free-radical polymerization, a common method for producing a wide range of polyacrylate-based materials. Simultaneously, the oxetane ring can undergo cationic ring-opening polymerization. mdpi.com This orthogonal polymerization capability is a key feature that can be exploited to create interpenetrating polymer networks (IPNs). An IPN derived from this monomer would consist of two independent polymer networks—a polyacrylate network and a polyether network from the oxetane ring opening—that are physically entangled but not covalently bonded to each other. This structure can lead to a synergistic combination of properties, such as improved toughness, impact strength, and thermal stability, which are highly desirable in advanced composites.

Furthermore, the polar oxetane ring can promote strong adhesive interactions with a variety of substrates, including common reinforcing fillers like glass or carbon fibers. This enhanced adhesion at the filler-matrix interface is critical for the effective transfer of stress from the matrix to the filler, thereby maximizing the mechanical performance of the composite material. Research could focus on utilizing this monomer to functionalize filler surfaces, creating a robust covalent or adhesive link between the filler and the surrounding polymer matrix.

The photopolymerization of systems containing both oxetane and acrylate monomers has been shown to be a viable method for curing, offering rapid and spatially controlled fabrication of composite parts. The combination of cationic and radical photopolymerization can be initiated simultaneously or sequentially to control the network structure and final properties of the material.

Table 1: Potential Contributions of this compound in Composite Materials

| Feature | Potential Advantage | Underlying Mechanism |

| Hybrid Polymer Matrix | Enhanced toughness and thermal stability | Formation of interpenetrating polymer networks (IPNs) through dual polymerization of acrylate and oxetane groups. |

| Improved Interfacial Adhesion | Increased strength and durability of the composite | Strong polar interactions and potential for covalent bonding of the oxetane ring with filler surfaces. |

| Tunable Properties | Tailored mechanical and thermal performance | Control over the polymerization kinetics and network architecture by selective initiation of radical and cationic polymerization. |

| UV/Photo-Curing Capability | Rapid and energy-efficient manufacturing | Efficient photopolymerization of both acrylate (free-radical) and oxetane (cationic) functionalities. |

Comprehensive Structure-Property Relationship Studies

A thorough investigation into the structure-property relationships of polymers derived from this compound is essential for predicting their performance and guiding the design of new materials. While direct experimental data for this specific polymer is not available, valuable insights can be inferred from studies on analogous polyacrylates and polyoxetanes.

The polymer resulting from the polymerization of the acrylate group would feature a poly(ethyl acrylate) backbone with pendant 3-methyloxetane-3-yl groups. The properties of this polymer would be a composite of the characteristics of both the acrylate backbone and the oxetane side chains.

Computational studies on nitramino oxetane polymers have demonstrated that the structure and length of the pendant chains significantly influence the polymer's properties, including its glass transition temperature (Tg) and mechanical moduli. For poly(this compound), the relatively small and rigid oxetane ring in the side chain is expected to increase the Tg compared to a simple poly(ethyl acrylate) due to restricted chain mobility. However, the presence of the flexible ethyl group may counteract this effect to some extent.

The mechanical properties would also be a function of the dual-network structure if the oxetane rings are subsequently polymerized. The crosslinked polyether network formed by the ring-opening of the oxetane moieties would likely increase the stiffness, hardness, and thermal stability of the material compared to the linear polyacrylate. The degree of crosslinking, which can be controlled by the conditions of the cationic polymerization, would be a critical parameter in tailoring the final mechanical response of the material.

Table 2: Predicted Structure-Property Relationships for Poly(this compound)

| Structural Feature | Predicted Effect on Polymer Properties | Rationale |

| Polyacrylate Backbone | Provides flexibility and toughness. | Characteristic properties of poly(ethyl acrylate). |

| Pendant Oxetane Rings | Increases glass transition temperature (Tg) and stiffness. | Steric hindrance and rigidity of the oxetane ring restricts chain motion. |

| Methyl Group on Oxetane | May slightly increase steric hindrance. | Contributes to the overall bulkiness of the side chain. |

| (E)-Alkene Geometry | Could influence chain packing and crystallinity. | Stereochemistry of the monomer can affect polymer morphology. |

| Crosslinked Polyether Network (Post-Polymerization) | Significantly increases modulus, hardness, and thermal stability. | Formation of a rigid, three-dimensional network upon cationic ring-opening polymerization of the oxetane groups. |

Future research should focus on the synthesis of poly(this compound) and the systematic characterization of its thermal and mechanical properties. Investigating the influence of molecular weight, copolymerization with other monomers, and the extent of oxetane ring-opening on the final material properties will be crucial for unlocking the full potential of this promising compound.

Q & A

Basic: What are the common synthetic routes for preparing (E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate in laboratory settings?

Answer:

The synthesis of (E)-Ethyl acrylate derivatives typically involves transition-metal-catalyzed cross-coupling or condensation reactions. For example, ruthenium catalysts (e.g., [RuCl₂(p-cymene)]₂) have been used to facilitate oxidative alkenylation of arenes with ethyl acrylate under aqueous conditions, achieving high stereoselectivity . Another approach includes refluxing ethyl 3-oxopropanoate derivatives with amines in ethanol under nitrogen, followed by purification via flash chromatography . For the oxetan-containing variant, analogous methods may involve coupling 3-methyloxetan-3-yl precursors with acrylate esters using acid catalysts or metal-mediated pathways.

Advanced: How can researchers optimize stereoselectivity in synthesizing this compound derivatives?

Answer:

Stereochemical control often depends on catalyst selection and reaction conditions. Ruthenium catalysts with ligands such as p-cymene promote E-selectivity by stabilizing transition states through π-orbital interactions . Solvent polarity and temperature also play critical roles; for instance, polar aprotic solvents (e.g., DMF) and lower temperatures (0–25°C) favor E-isomer formation by reducing thermal randomization . Additionally, steric hindrance from the oxetan moiety may require tailored ligands (e.g., phosphines) to enhance regioselectivity. Advanced characterization via NOESY NMR or X-ray crystallography (as demonstrated for similar acrylates ) can validate stereochemical outcomes.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the E-configuration via coupling constants (e.g., J = 16 Hz for trans-vinylic protons) and assign oxetan methyl groups .

- GC-MS : For purity assessment and fragmentation pattern analysis, especially when coupled with headspace solid-phase microextraction (HS-SPME) for volatile derivatives .

- FT-IR : To identify ester carbonyl (C=O, ~1700 cm⁻¹) and oxetan ring vibrations (C-O-C, ~1100 cm⁻¹) .

Advanced: What role does the oxetan moiety in this compound play in polymer network formation?

Answer:

The 3-methyloxetan group introduces rigidity and crosslinking potential due to its strained cyclic ether structure. In copolymer networks (e.g., P(EA-HEA)/PVA systems), oxetan rings can undergo cationic ring-opening polymerization under UV or thermal initiation, enhancing mechanical stability . The methyl substituent further modulates hydrophobicity, affecting swelling behavior in biomedical scaffolds. Computational modeling (e.g., DFT) of oxetan-acrylate interactions with polymer matrices can guide material design .

Basic: How can chromatographic methods purify this compound from complex reaction mixtures?

Answer:

- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 15:1 to 5:1) to separate E/Z isomers, as shown for pyrazole-functionalized acrylates .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar byproducts, particularly for oxetan-containing derivatives .

- Preparative TLC : Effective for small-scale purification when high-resolution separation is needed .

Advanced: What challenges arise in studying the metabolic pathways of this compound, and how can they be addressed?

Answer:

Challenges include:

- Metabolite Identification : The oxetan ring may undergo enzymatic hydrolysis, producing unstable intermediates. LC-HRMS with isotopic labeling can track metabolic transformations .

- Toxicity Profiling : Structural analogs like ethyl acrylate exhibit gastric toxicity in rats; in vitro assays (e.g., hepatic microsomes) combined with computational QSAR models can predict bioactivation pathways .

- Cell Permeability : Surface functionalization (e.g., PEGylation) improves cellular uptake, as demonstrated for acrylate-based drug carriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.